3-[(4-Methyl-1,3-thiazol-2-yl)amino]butanoic acid
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Overview
Description
3-[(4-Methyl-1,3-thiazol-2-yl)amino]butanoic acid is a compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Methyl-1,3-thiazol-2-yl)amino]butanoic acid typically involves the formation of the thiazole ring followed by the introduction of the butanoic acid moiety. One common method involves the reaction of 4-methyl-2-aminothiazole with butanoic acid derivatives under specific conditions. The reaction may require catalysts and solvents such as ethanol or methanol, and the mixture is often refluxed for several hours .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as crystallization and chromatography is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-[(4-Methyl-1,3-thiazol-2-yl)amino]butanoic acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to thiazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and halides. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring may yield sulfoxides, while nucleophilic substitution can introduce various functional groups onto the ring .
Scientific Research Applications
3-[(4-Methyl-1,3-thiazol-2-yl)amino]butanoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex thiazole derivatives with potential biological activities.
Biology: Studied for its role in enzyme inhibition and interaction with biological macromolecules.
Medicine: Investigated for its antimicrobial, antifungal, and anticancer properties. It may serve as a lead compound for developing new therapeutic agents.
Industry: Utilized in the production of dyes, fungicides, and biocides
Mechanism of Action
The mechanism of action of 3-[(4-Methyl-1,3-thiazol-2-yl)amino]butanoic acid involves its interaction with specific molecular targets in biological systems. The thiazole ring can bind to enzymes and receptors, modulating their activity. This compound may inhibit enzyme function or block receptor signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal agent with a thiazole structure.
Uniqueness
3-[(4-Methyl-1,3-thiazol-2-yl)amino]butanoic acid is unique due to its specific substitution pattern on the thiazole ring and the presence of the butanoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H12N2O2S |
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Molecular Weight |
200.26 g/mol |
IUPAC Name |
3-[(4-methyl-1,3-thiazol-2-yl)amino]butanoic acid |
InChI |
InChI=1S/C8H12N2O2S/c1-5(3-7(11)12)9-8-10-6(2)4-13-8/h4-5H,3H2,1-2H3,(H,9,10)(H,11,12) |
InChI Key |
YKKXXDJVAYHNKW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)NC(C)CC(=O)O |
Origin of Product |
United States |
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